Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-4-3-5-7(14)8(6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
YNLIHZCVZPHZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid
$$
\text{3-hydroxy-2-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{ethyl 3-hydroxy-2-(trifluoromethyl)benzoate} + \text{water}
$$
Catalysts: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.
Reaction Conditions: Typically performed under reflux in ethanol to drive the equilibrium toward ester formation. Reaction times vary from several hours to overnight depending on catalyst and scale.
Purification: The product is isolated by extraction, washing, and recrystallization or chromatography to achieve high purity.
Alternative Catalytic Methods
Use of Acidic Ion-Exchange Resins: These solid catalysts allow for easier separation and reuse, improving environmental and economic aspects.
Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems has been explored for milder conditions and selectivity, though specific data for this compound is limited.
Industrial Scale Synthesis
Continuous Flow Esterification: Industrial processes may employ continuous flow reactors to enhance reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.
Optimization of Reaction Parameters: Temperature, catalyst loading, and molar ratios of reactants are optimized to maximize conversion and minimize side reactions.
- Data Table: Summary of Preparation Methods
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Acid Catalysis | H2SO4, reflux in ethanol | 6–12 hours | 70–85 | Widely used, straightforward |
| Acidic Ion-Exchange Resin | Amberlyst-15, reflux | 8–10 hours | 75–88 | Reusable catalyst, greener approach |
| Enzymatic Esterification | Lipase, organic solvent, 40–60°C | 12–24 hours | 60–75 | Mild conditions, selective but slower |
| Continuous Flow Reactor | Acid catalyst, controlled temp. | 1–3 hours | 80–90 | Industrial scale, efficient |
The presence of the trifluoromethyl group at the ortho position (2-position) relative to the hydroxyl group influences the acidity of the carboxylic acid and the reactivity of the hydroxyl group, which can affect esterification kinetics.
Studies indicate that electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, facilitating ester formation under milder conditions compared to non-fluorinated analogs.
The hydroxyl group at the 3-position can engage in intramolecular hydrogen bonding, potentially influencing the reaction pathway and product stability.
Optimization of catalyst type and reaction conditions is critical to prevent side reactions such as ether formation or over-esterification.
Continuous flow methods have demonstrated superior control over reaction parameters, leading to higher purity and yield, which is advantageous for scale-up.
The preparation of this compound is predominantly achieved through acid-catalyzed esterification of the corresponding hydroxybenzoic acid with ethanol. Advances in catalytic methods, including the use of solid acid catalysts and enzymatic processes, offer greener and more efficient alternatives. Industrial synthesis benefits from continuous flow technology, enhancing scalability and product quality. The unique electronic effects of the trifluoromethyl substituent play a significant role in the compound’s reactivity and preparation efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(trifluoromethyl)benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, benzyl alcohols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate exhibits unique pharmacological properties due to the presence of the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Research has shown that compounds containing trifluoromethyl groups can exhibit increased potency and selectivity against certain biological targets, including enzymes and receptors involved in disease processes .
Case Studies
- Antitumor Activity : A study explored the synthesis of this compound derivatives which demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of this compound, showing its potential as a therapeutic agent for treating conditions like arthritis. The study indicated that it modulates inflammatory pathways by inhibiting cyclooxygenase enzymes, similar to the action of established nonsteroidal anti-inflammatory drugs .
Agricultural Applications
Herbicidal Properties
This compound has been investigated for its herbicidal properties. The trifluoromethyl group contributes to its effectiveness as a selective herbicide, allowing for the control of various weed species without harming crop plants .
Case Studies
- Selective Herbicide Formulations : Research has demonstrated that formulations containing this compound exhibit synergistic effects when combined with other herbicides. This synergy enhances weed control efficacy while reducing the required application rates, thus minimizing environmental impact .
- Crop Compatibility : Field studies have shown that this compound can be safely applied to crops such as maize and soybeans, providing effective weed management solutions without phytotoxicity .
Material Science Applications
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced chemical resistance and thermal stability. The trifluoromethyl group imparts unique properties that are beneficial in applications requiring durability under harsh conditions.
Case Studies
- Coatings and Sealants : Research has indicated that polymers modified with this compound exhibit superior water repellency and chemical inertness, making them suitable for use in protective coatings and sealants in industrial applications .
- Biomedical Materials : The compound's biocompatibility has been assessed for potential use in biomedical applications, such as drug delivery systems and implants. Its fluorinated structure may enhance the performance of materials used in medical devices by improving their resistance to biofouling and degradation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and anti-inflammatory properties | Effective against cancer cell lines; modulates inflammatory pathways |
| Agriculture | Selective herbicide formulations | Synergistic effects with other herbicides; safe for crops like maize and soybeans |
| Material Science | Development of advanced materials | Enhanced chemical resistance; biocompatibility for biomedical applications |
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. Additionally, the hydroxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of ethyl 3-hydroxy-2-(trifluoromethyl)benzoate with similar compounds derived from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethyl Position : The 2-CF₃ substituent introduces steric hindrance near the ester group, which may influence reactivity in substitution or coupling reactions .
- Molecular Weight : The hydroxy group adds ~16 g/mol compared to analogs with the same trifluoromethyl substitution.
Research Findings and Trends
- Gold-Catalyzed Synthesis : Recent methods for trifluoromethyl alkene construction (e.g., ethyl 4-(3,3,3-trifluoro-1-arylpropenyl)benzoates) achieve high purity (>99:1 dr) but require specialized catalysts . Similar strategies could be adapted for the target compound.
- Analytical Detection : Benzoate esters with -CF₃ groups are detectable via GC-MS using DVB/CAR/PDMS fibers, though hydroxy-substituted variants may require derivatization for optimal analysis .
Biological Activity
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound is characterized by the following structural elements:
- Trifluoromethyl Group : This group significantly influences the compound's lipophilicity and reactivity, enhancing its interaction with biological targets such as enzymes and receptors.
- Hydroxyl Group : The presence of a hydroxyl group contributes to the compound's potential as a pharmaceutical scaffold.
The molecular formula for this compound is , and its unique electronic properties are critical for its biological activity.
The trifluoromethyl group enhances the compound's binding affinity to various biological targets, which can lead to improved therapeutic effects compared to non-fluorinated analogs. The modifications in electronic distribution due to the trifluoromethyl group allow for better interactions with enzymes and receptors, potentially leading to increased efficacy in drug development .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The introduction of the trifluoromethyl group has been linked to enhanced potency against these cell lines compared to non-fluorinated counterparts .
Case Studies
- Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting that this compound could be developed as a therapeutic agent targeting these pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications at the hydroxyl and trifluoromethyl positions can dramatically alter biological activity. Compounds with optimized substitutions demonstrated increased potency against targeted cancer cell lines .
Synthesis Methods
Several synthetic routes have been developed for this compound, including:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Time | Yield (%) |
|---|---|---|---|---|
| Esterification | THF/DCM | H₂SO₄ | 24–48h | 56 |
| Purification | Hexane/EtOAc | Silica gel | – | 95% purity |
Basic: How is structural characterization performed for trifluoromethyl-substituted benzoates?
Answer:
A multi-technique approach is employed:
- Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies ester carbonyl (δ ~165–170 ppm) and trifluoromethyl (¹⁹F NMR, δ ~-60 ppm). IR confirms C=O stretches (~1720 cm⁻¹) .
- X-ray Crystallography : Resolves conformational preferences, e.g., planarity of the aromatic ring and steric effects of the trifluoromethyl group .
Advanced: What computational methods are used to analyze electronic effects of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic Potential Maps : Highlights electron-withdrawing effects of the -CF₃ group, influencing reactivity at the hydroxyl and ester positions.
- Frontier Molecular Orbitals : Predicts sites for nucleophilic/electrophilic attack, validated by experimental reactivity data .
Advanced: How does the trifluoromethyl group impact regioselectivity in substitution reactions?
Answer:
The -CF₃ group directs electrophilic substitution meta to itself due to its strong electron-withdrawing nature. For example:
- Nitration : Occurs preferentially at the 5-position of the benzene ring.
- Challenges : Competing steric effects from the ester group require careful optimization of reaction conditions (e.g., low temperature, HNO₃/H₂SO₄) .
Basic: What are the IUPAC naming conventions for this compound, and how do functional groups affect nomenclature?
Answer:
The parent structure is benzoic acid. Substituents are numbered to give the lowest possible set of locants:
- Hydroxy Group : Position 3.
- Trifluoromethyl : Position 2.
- Ester : Ethyl group at the carboxylate.
Thus, the IUPAC name is This compound. The ester suffix "-oate" takes priority over the hydroxyl prefix "hydroxy-" .
Advanced: What strategies resolve contradictions in spectroscopic data for trifluoromethyl-substituted aromatics?
Answer:
- Dynamic NMR : Resolves rotational barriers of the ester group, which may obscure splitting patterns.
- Variable-Temperature Studies : Differentiate between conformational equilibria and true chemical shifts .
Basic: What purification techniques are critical for isolating high-purity this compound?
Answer:
- Recrystallization : Using ethanol/water mixtures removes polar impurities.
- Chromatography : Flash chromatography (silica gel, 4:1 hexane/EtOAc) achieves >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water) .
Advanced: How does X-ray crystallography elucidate conformational stability in solid-state structures?
Answer:
Crystal structures reveal:
- Hydrogen Bonding : Between the hydroxyl group and ester carbonyl, stabilizing a planar conformation.
- Packing Effects : The trifluoromethyl group adopts a staggered conformation to minimize steric clashes .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of trifluoromethyl derivatives.
- Waste Disposal : Follow ECHA guidelines for halogenated waste (segregate from general waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
